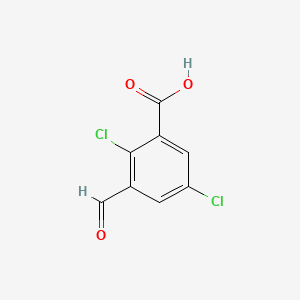
2,5-Dichloro-3-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions, and a formyl group is substituted at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-formylbenzoic acid typically involves the chlorination of 3-formylbenzoic acid. One common method is the reaction of 3-formylbenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 5th positions.
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of thionyl chloride for chlorination, followed by hydrolysis to obtain the desired product. This method is advantageous due to its high yield and relatively simple reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dichloro-3-carboxybenzoic acid.
Reduction: 2,5-Dichloro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-formylbenzoic acid depends on its chemical reactivity. The formyl group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The chlorine atoms can undergo substitution reactions, allowing for the introduction of different substituents. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-formylbenzoic acid
- 2,4-Dichloro-3-formylbenzoic acid
- 2,6-Dichloro-3-formylbenzoic acid
Uniqueness
2,5-Dichloro-3-formylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the formyl group. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. The compound’s ability to undergo selective reactions makes it a valuable intermediate in the synthesis of various organic molecules.
Propiedades
Fórmula molecular |
C8H4Cl2O3 |
|---|---|
Peso molecular |
219.02 g/mol |
Nombre IUPAC |
2,5-dichloro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
Clave InChI |
QTCFWOLQDDWGNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
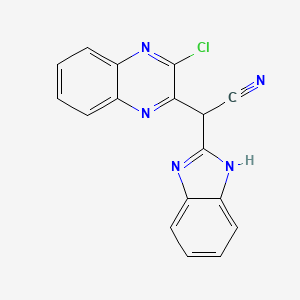
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
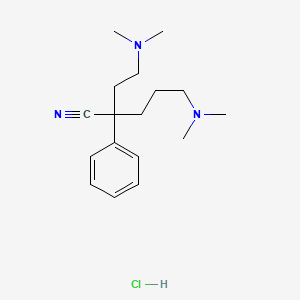
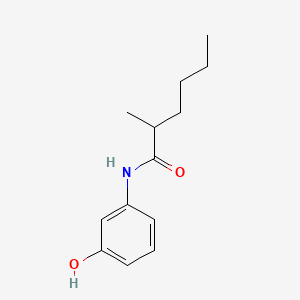
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)

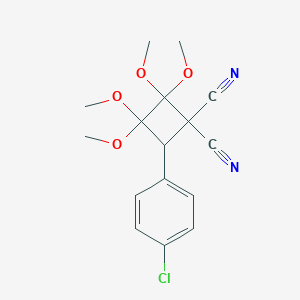

![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
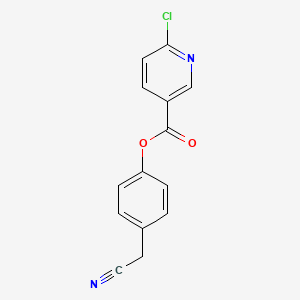
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
